2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H20N4O and its molecular weight is 260.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
A series of pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. These compounds were examined against bacterial and fungal strains as well as Mycobacterium tuberculosis, providing insights into designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014). Additionally, a theoretical study on the structure and protonation of Palbociclib, a drug containing related structural motifs, highlighted the importance of nitrogen protonation in the active site of its target enzyme, indicating the significance of pyrimidine-azetidinone structures in drug design (Alkorta & Elguero, 2014).
Antimicrobial and Antitubercular Agents
Compounds with pyrimidine and azetidinone groups have shown significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with certain derivatives displaying substantial efficacy at low MIC concentrations. This highlights their potential as scaffolds for developing new antimicrobial and antitubercular agents (Pathak et al., 2014).
Anticancer Applications
A new anilino-3H-pyrrolo[3,2-f]quinoline derivative, structurally similar to the compound of interest, has shown high antiproliferative activity by intercalating with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase. These mechanisms suggest a broad application in cancer therapy (Via et al., 2008).
Antimicrobial Activities
Thiazolo-pyrimidine analogues have been synthesized and characterized for their antimicrobial activities, guided by docking studies against DNA gyrase. These studies provide a framework for designing molecules with enhanced antimicrobial properties (Bhadraiah et al., 2020).
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-13(8-11-4-1-2-5-11)18-9-12(10-18)17-14-15-6-3-7-16-14/h3,6-7,11-12H,1-2,4-5,8-10H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQUQXKDNDQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.